![molecular formula C17H14F3N3O2S B2887137 methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate CAS No. 955962-94-4](/img/structure/B2887137.png)
methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate” is a complex organic compound. It contains several functional groups including a methyl group, a trifluoromethyl group, a pyrazole ring, a phenyl ring, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely add significant electronegativity to the molecule, influencing its chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the pyrazole ring, and the thiazole ring. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for instance, could increase the compound’s electronegativity and potentially its reactivity .Aplicaciones Científicas De Investigación
Anticancer and Antiviral Properties
Research has explored the synthesis and characterization of derivatives similar to the specified compound, revealing potential for therapeutic applications. For example, derivatives of celecoxib, a structurally related compound, have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, without causing significant tissue damage in the liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).
Fungicidal Activity
Some derivatives of the compound have shown moderate fungicidal activity against Rhizoctonia solani, a plant pathogen, indicating potential agricultural applications (Yuanyuan Liu et al., 2014).
Antimicrobial Activity
Novel derivatives have been synthesized and characterized for antimicrobial activity. Compounds similar to the specified chemical have shown promising antibacterial and antifungal properties, indicating potential use in developing new antimicrobial agents (M. D. Reddy et al., 2013).
Pharmacological Potential
Other studies have investigated the pharmacological potential of related pyrazolyl-thiazole derivatives. For instance, a pyrazolyl-thiazole derivative demonstrated significant antinociceptive effects in mice, suggesting potential use in pain management (C. R. Prokopp et al., 2006).
Synthesis and Structural Studies
Further research has been conducted on the synthesis and structural characterization of similar compounds, providing insights into their chemical properties and potential for varied applications, including the construction of pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds (M. A. Prezent et al., 2016).
Safety and Hazards
As with any chemical compound, handling “methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or aerosols that might be formed when handling the compound .
Direcciones Futuras
Compounds with trifluoromethyl groups and heterocyclic rings like pyrazole and thiazole are of significant interest in the development of new pharmaceuticals and agrochemicals. Therefore, research into the synthesis, properties, and potential applications of “methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate” could be a promising direction for future studies .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-methyl-3-trifluoromethylaniline, have been used in the synthesis of methylguanidine derivatives, which are prospective pet radioligands for the open channel of the nmda receptor . The NMDA receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
For instance, some trifluoromethyl compounds are known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor
Biochemical Pathways
Given its potential interaction with the nmda receptor, it may influence pathways related to neuronal signaling and neurodegeneration .
Result of Action
If it indeed interacts with the nmda receptor, it could potentially modulate neuronal activity and have implications for neurodegenerative disorders .
Propiedades
IUPAC Name |
methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-8-13(17(18,19)20)23(22-10)16-21-15(11-6-4-3-5-7-11)12(26-16)9-14(24)25-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMCWBLXPINCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)
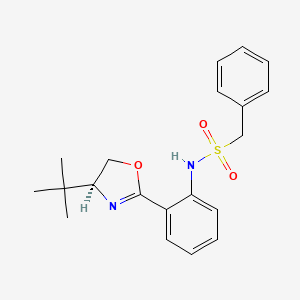
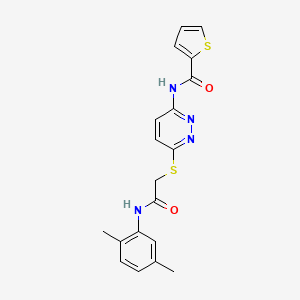

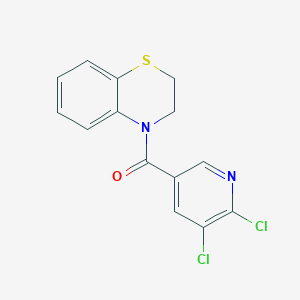
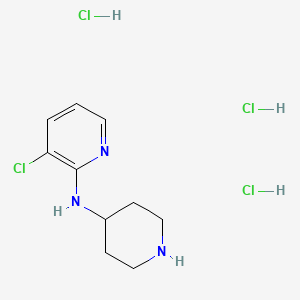
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)
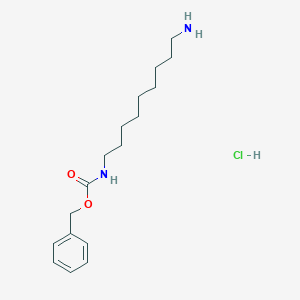

![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)
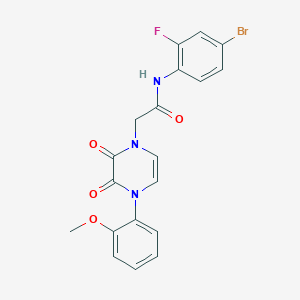
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)
